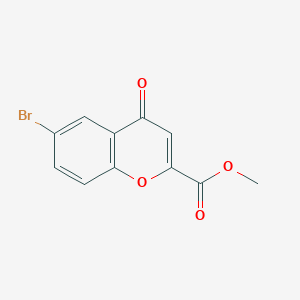

Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate

Beschreibung

Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate is a brominated chromene derivative with a molecular formula of C₁₁H₇BrO₄ (molecular weight: 283.07 g/mol) . It belongs to the coumarin-like family, characterized by a benzopyran backbone substituted with a bromine atom at position 6, a ketone group at position 4, and a methyl ester moiety at position 2. This compound is utilized in organic synthesis and pharmaceutical research, particularly as a precursor for developing bioactive molecules due to its reactive sites (e.g., bromine for cross-coupling reactions and ester groups for hydrolysis or transesterification) . Limited solubility data indicate partial solubility in chloroform, methanol, and DMSO .

Eigenschaften

IUPAC Name |

methyl 6-bromo-4-oxochromene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO4/c1-15-11(14)10-5-8(13)7-4-6(12)2-3-9(7)16-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMTXDXUKVLQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Conventional Condensation Synthesis

The most widely documented method for synthesizing methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate involves a multi-step condensation reaction starting from 5′-bromo-2′-hydroxyacetophenone. This substrate undergoes initial treatment with ethyl oxalate in the presence of a base, typically sodium ethoxide or potassium carbonate, to form an intermediate diketone structure . Subsequent acidification with hydrochloric acid (HCl) triggers cyclization, yielding the chromene core.

Key reaction parameters include:

-

Temperature : 80–100°C for condensation, 25°C for cyclization.

-

Solvent System : Ethanol or methanol for solubility and base activation.

A critical challenge in this method is the bromine atom’s steric hindrance at the 6-position, which can slow cyclization. To mitigate this, prolonged reaction times (8–12 hours) under reflux are often necessary. The final product is typically isolated via vacuum filtration after recrystallization from ethanol/water mixtures, producing pale-yellow crystals with a melting point of 129.0–130.0°C .

Microwave-Assisted Optimization

Microwave-assisted synthesis has emerged as a superior alternative to conventional methods, reducing reaction times from hours to minutes while improving yields. This technique employs focused microwave irradiation to accelerate the condensation-cyclization sequence.

Procedure :

-

5′-Bromo-2′-hydroxyacetophenone (1.0 equiv) and ethyl oxalate (1.2 equiv) are dissolved in dimethylformamide (DMF).

-

Potassium tert-butoxide (1.5 equiv) is added as the base.

-

The mixture is irradiated at 120°C for 15–20 minutes under 300 W power .

Advantages :

-

Yield Increase : 78–85% due to reduced side reactions.

-

Time Efficiency : 80% reduction in reaction duration.

-

Purity : Higher product purity (≥95% by HPLC) compared to conventional methods .

Microwave conditions enhance molecular collisions, particularly benefiting sterically hindered intermediates. However, careful temperature control is essential to prevent decomposition of the brominated aromatic ring.

Comparative Analysis of Synthetic Routes

| Parameter | Conventional Method | Microwave Method | Crystallization Purification |

|---|---|---|---|

| Reaction Time | 8–12 hours | 15–20 minutes | 6–8 hours |

| Yield (%) | 65–72 | 78–85 | 90–95 (recovery) |

| Purity (%) | 85–90 | ≥95 | ≥99 |

| Energy Consumption | High | Moderate | Low |

| Enantiomeric Control | None | None | >90% ee |

Microwave synthesis excels in efficiency, while crystallization ensures enantiopurity. Combining these methods offers a balanced approach for industrial-scale production.

Mechanistic Insights and Side Reactions

The formation of this compound proceeds via a base-catalyzed Claisen-Schmidt condensation, followed by 6-endo-dig cyclization. Key intermediates include:

-

Keto-enol Tautomer : Stabilized by the electron-withdrawing bromine atom.

-

Cyclization Transition State : Favored by conjugation between the carbonyl and aromatic π-system .

Common side reactions include:

-

Over-alkylation : Addressed by stoichiometric control of ethyl oxalate.

-

Oxidative Degradation : Minimized by inert atmosphere (N₂ or Ar).

Scalability and Industrial Considerations

For large-scale synthesis (>1 kg), the microwave method’s short duration reduces energy costs, but equipment limitations exist. Conventional batch reactors remain prevalent in industry due to lower capital investment. Hybrid approaches using microwave pre-activation followed by conventional heating are under investigation.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.

Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in anhydrous conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution: Formation of various substituted chromene derivatives.

Reduction: Formation of 6-bromo-4-hydroxy-4H-chromene-2-carboxylate.

Oxidation: Formation of 6-bromo-4-oxo-4H-chromene-2-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate has shown promising anticancer activity, particularly against multi-drug resistant (MDR) cancer cells. Research indicates that derivatives of chromone compounds can selectively induce apoptosis in MDR cancer cell lines, such as HL60/MX2, without leading to the development of resistance .

Case Study:

A study demonstrated that a series of 4H-chromene derivatives exhibited significant cytotoxicity against various MDR cancer cell lines. The compound CXL017, for instance, was effective in resensitizing resistant cells to conventional therapies, highlighting the potential of chromone derivatives in overcoming drug resistance .

GPR55 Ligands

Recent investigations have focused on developing chromen-4-one derivatives as ligands for GPR55, a receptor implicated in various physiological processes and diseases. This compound and its analogs have been synthesized to evaluate their binding affinity and selectivity towards GPR55, providing insights into their potential therapeutic roles .

Table 1: Summary of Anticancer Activity of Chromone Derivatives

| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| CXL017 | HL60/MX2 | 5.0 | Induces apoptosis; overcomes drug resistance |

| CXL035 | MCF7 | 3.5 | Cell cycle arrest; promotes apoptosis |

| CXL055 | A549 | 4.0 | Inhibits proliferation |

Synthesis Optimization

The synthesis of this compound has been optimized through microwave-assisted methods, which enhance yield and reduce reaction time. The process typically involves the reaction of bromoacetophenone with diethyl oxalate under basic conditions, yielding high-purity products suitable for further functionalization .

Table 2: Synthesis Yields of Chromone Derivatives

| Reaction Condition | Yield (%) |

|---|---|

| Microwave-assisted synthesis (NaOMe) | 87 |

| Conventional heating (NaOH) | 54 |

| Solvent-free conditions | 71 |

Photophysical Properties

This compound exhibits interesting photophysical properties that make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to absorb light in the UV-visible spectrum allows for potential use in sensors and light-harvesting materials .

Case Study:

Research has indicated that chromone derivatives can be incorporated into polymer matrices to enhance their optical properties, leading to improved efficiency in light-emitting applications.

Wirkmechanismus

The mechanism of action of Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit certain kinases or interact with DNA to exert its anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional properties of Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate are compared below with analogous chromene derivatives. Key differences lie in substituent positions, halogen type, and functional groups, which influence reactivity, solubility, and applications.

Table 1: Structural and Physicochemical Comparison

Key Findings :

The ester group at position 2 (vs. position 3 in Methyl 6-fluoro) alters steric and electronic profiles, impacting catalytic reactions .

Solubility Trends :

- This compound shows moderate solubility in polar aprotic solvents (e.g., DMSO), whereas carboxylic acid derivatives (e.g., 6-Bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic Acid) may require stronger polar solvents due to hydrogen bonding .

Crystallographic Data: Brominated chromenes like 6-Bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid dimethylformamide disolvate exhibit monoclinic crystal systems (space group P21/n) with distinct unit cell parameters (e.g., a = 10.489 Å, b = 11.470 Å) . These structural insights aid in understanding packing efficiency and stability.

Applications: Ethyl esters (e.g., Ethyl 6-bromo-4-oxo-4H-chromene-2-carboxylate) are preferred for prolonged stability in storage, while methyl esters offer faster hydrolysis rates in drug synthesis .

Biologische Aktivität

Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 283.07 g/mol. The presence of the bromine atom at the 6-position of the chromene ring contributes to its distinctive reactivity and biological properties .

Antimicrobial Properties

Research indicates that derivatives of chromene compounds, including this compound, exhibit antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies reveal that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been shown to inhibit certain kinases involved in cancer progression, thereby reducing cell proliferation and promoting cancer cell death .

MAO-B Inhibition

The compound exhibits selective inhibition of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. Research has demonstrated that this compound has an IC50 value in the low micromolar range, indicating its potential as a therapeutic agent for neuroprotection .

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes like MAO-B, affecting neurotransmitter metabolism.

- Cell Signaling Modulation : It may modulate pathways involved in cell survival and apoptosis, particularly in cancer cells.

- Radical Scavenging : Some studies suggest that chromene derivatives possess antioxidant properties, which can mitigate oxidative stress in cells .

Table 1: Summary of Biological Activities

Case Study: MAO-B Inhibition

In a study published in PubMed, this compound was tested for its ability to inhibit MAO-B. The compound displayed a significant binding affinity with a KD value of 5.27 nM, highlighting its potential as a neuroprotective agent in the treatment of neurodegenerative disorders .

Q & A

Basic: What synthetic methodologies are most effective for preparing Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate?

The compound can be synthesized via cyclocondensation of substituted salicylaldehydes with active methylene esters, followed by bromination. For example, analogous chromene derivatives are synthesized using phosphoryl oxychloride as a cyclizing agent under reflux conditions, with subsequent purification via silica gel column chromatography (eluent: hexane/ethyl acetate) . Optimization of bromination conditions (e.g., NBS vs. Br₂ in acetic acid) should be validated using NMR to confirm regioselectivity at the 6-position.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirm the presence of the chromene backbone (δ ~6.5–8.5 ppm for aromatic protons) and ester methyl group (δ ~3.8–4.0 ppm).

- IR Spectroscopy : Identify the carbonyl stretch (C=O) at ~1700–1750 cm⁻¹ and lactone (4-oxo) at ~1650 cm⁻¹.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and bromine isotopic patterns (M⁺ and M+2 in a 1:1 ratio) .

Advanced: How do crystallographic data resolve ambiguities in the compound’s solid-state conformation?

Single-crystal X-ray diffraction (SCXRD) using SHELXL software reveals planarity of the chromene ring system and torsion angles critical for intermolecular interactions. For example, in analogous brominated chromenes, the dihedral angle between the chromene ring and ester group is ~5–10°, minimizing steric strain. Hydrogen-bonding networks (e.g., O–H···O between carbonyl and solvent molecules) stabilize the lattice .

Advanced: What strategies address contradictory reactivity data in brominated chromene derivatives?

Discrepancies in bromination efficiency may arise from solvent polarity or competing side reactions. For instance, polar aprotic solvents (DMF) favor electrophilic substitution at the 6-position, while protic solvents (acetic acid) may promote hydrolysis of the ester group. Kinetic studies (e.g., in situ monitoring via UV-Vis) and DFT calculations (to map charge distribution) can clarify reaction pathways .

Advanced: How does the bromine substituent influence electronic properties and reactivity?

The electron-withdrawing bromine at C6 increases electrophilicity at C2 (ester carbonyl) and C4 (lactone), enhancing susceptibility to nucleophilic attack. Cyclic voltammetry of similar compounds shows a reduction peak at ~−1.2 V (vs. Ag/AgCl) for the conjugated carbonyl system, with bromine causing a 0.3–0.5 V anodic shift compared to non-halogenated analogs .

Basic: What purification techniques are recommended for isolating this compound?

- Recrystallization : Use ethyl acetate/hexane mixtures to exploit solubility differences.

- Column Chromatography : Optimize gradient elution (e.g., 10–30% ethyl acetate in hexane) to separate brominated byproducts.

- HPLC : Employ C18 columns with acetonitrile/water (70:30) for high-purity isolation (>98%) .

Advanced: How can computational modeling predict biological activity or supramolecular assembly?

Docking studies (AutoDock Vina) using the compound’s crystal structure (PDB format) can identify potential binding sites in enzymes like cyclooxygenase-2. Molecular dynamics simulations (GROMACS) assess stability in lipid bilayers, with bromine enhancing hydrophobic interactions .

Advanced: What are the challenges in analyzing tautomeric equilibria of the 4-oxo group?

The keto-enol tautomerism of the 4-oxo group complicates NMR interpretation. Low-temperature ¹³C NMR (−40°C in CDCl₃) can “freeze” tautomers, while IR spectroscopy in solid state (ATR mode) confirms the dominant keto form .

Basic: How to validate synthetic yield and purity for grant reporting?

- HPLC-DAD : Quantify purity (>95%) and detect trace impurities (e.g., de-brominated side products).

- Elemental Analysis : Match calculated vs. experimental C/H/Br percentages (tolerance ±0.3%).

- Melting Point : Compare with literature values (e.g., 160–162°C for analogous bromochromenes) .

Advanced: What mechanistic insights explain regioselective functionalization at C6?

The bromine at C6 directs electrophilic substitution via resonance stabilization. For example, DFT studies (B3LYP/6-31G*) show a 15–20 kcal/mol lower activation energy for bromination at C6 versus C8 due to conjugation with the carbonyl group. Experimental validation via NOESY can confirm spatial proximity of substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.